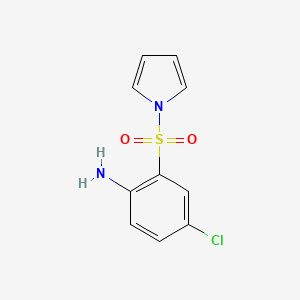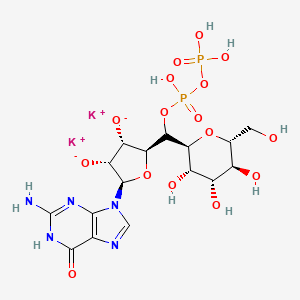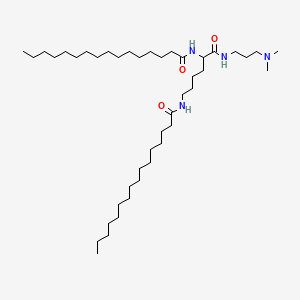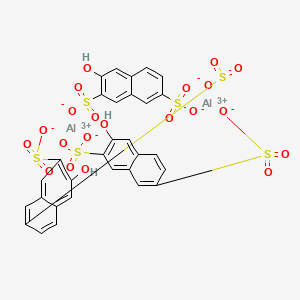
dialuminum;3-hydroxynaphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate is a chemical compound with the molecular formula 3C10H6O7S2.2Al. It is known for its unique structure, which includes aluminum ions complexed with 3-hydroxynaphthalene-2,7-disulfonate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum;3-hydroxynaphthalene-2,7-disulfonate typically involves the reaction of aluminum salts with 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of aluminum, affecting the overall properties of the compound.
Substitution: The sulfonate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of aluminum complexes, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which dialuminum;3-hydroxynaphthalene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aluminum ions in the compound can coordinate with various functional groups in biological molecules, influencing their activity and stability. This coordination can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Aluminum sesqui-3-hydroxynaphthalene-2,7-disulfonate
- Disodium 3-hydroxy-2,7-naphthalenedisulfonate
Uniqueness
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate is unique due to its specific aluminum coordination and the presence of multiple sulfonate groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Properties
CAS No. |
85005-91-0 |
|---|---|
Molecular Formula |
C30H18Al2O21S6 |
Molecular Weight |
960.8 g/mol |
IUPAC Name |
dialuminum;3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/3C10H8O7S2.2Al/c3*11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h3*1-5,11H,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |
InChI Key |
QONFPAHZIYPPPZ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




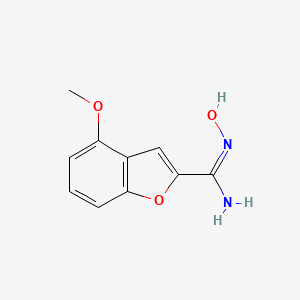

![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
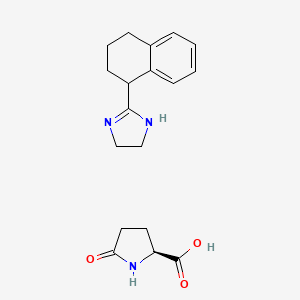
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)

